N-octylpyridine-4-carboxamide

Lipophilicity Partition Coefficient Drug-likeness

Researchers requiring a monomeric extractant for f-block or transition metals often encounter phase separation from premature micellization with longer-chain analogs. N-Octylpyridine-4-carboxamide resolves this with an XlogP of 2.4 and a single C8 tail, enabling controlled interfacial activity. - C8 chain sits at the monomer-aggregate threshold, avoiding emulsions that plague dodecyl derivatives. - 8 rotatable bonds and a terminal amide anchor the pyridine-4-carboxamide motif into organized assemblies for biomimetic coordination. - Ideal for QSPR libraries, bridging the data gap between short-chain (water-soluble) and long-chain (micellar) congeners.

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
CAS No. 81660-71-1
Cat. No. B15435530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-octylpyridine-4-carboxamide
CAS81660-71-1
Molecular FormulaC14H22N2O
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCCCCCCCCNC(=O)C1=CC=NC=C1
InChIInChI=1S/C14H22N2O/c1-2-3-4-5-6-7-10-16-14(17)13-8-11-15-12-9-13/h8-9,11-12H,2-7,10H2,1H3,(H,16,17)
InChIKeyVFIYYYJRSKJECJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Octylpyridine-4-carboxamide: Physicochemical & Class Profile


N-Octylpyridine-4-carboxamide (CAS 81660-71-1) is a long-chain N-alkyl isonicotinamide featuring a pyridine-4-carboxamide head group and an eight-carbon linear alkyl tail. Its computed XlogP of 2.4 [1] places it in a moderately lipophilic domain, distinct from both short-chain analogs (higher water solubility) and long-chain surfactants (dominant micellization). This compound belongs to a class of hydrophobic pyridinecarboxamides studied for metal-ion extraction [2] and interfacial activity [3], where systematic variation of the N-alkyl chain length controls partition behavior, surface activity, and selectivity.

Class Hydrophobic pyridinecarboxamide
Chain C8 alkyl: moderate lipophilicity
Use Metal-ion extraction & interfacial studies

Why N-Octylpyridine-4-carboxamide Cannot Be Substituted


Within the N-alkylpyridine-4-carboxamide series, the octyl chain represents a critical partition coefficient threshold that generic replacement cannot replicate. Shorter-chain analogs (methyl, butyl) exhibit XlogP values at or below 0 , conferring water solubility that negates their function as hydrophobic extractants or interfacial agents. Longer-chain congeners (decyl, dodecyl) promote micellization at low concentrations [1], potentially causing phase-separation issues in biphasic extraction systems. The octyl chain balances adequate organic-phase partitioning with minimal self-aggregation, making it a functionally non-substitutable structural feature for applications requiring controlled interfacial activity without premature micelle formation [2].

  • Shorter-chain analogs (C1–C4) lack sufficient organic-phase partitioning for extraction.
  • Longer-chain analogs (C10–C12) promote micellization and may cause phase separation.
  • C8 chain balances partitioning and minimal self-aggregation—may not transfer to other lengths.

N-Octylpyridine-4-carboxamide: Quantitative Differentiation


Lipophilicity Advantage of the Octyl Chain

N-Octylpyridine-4-carboxamide exhibits a computed XlogP of 2.4 [1], which is 3.15 log units higher than the N-methyl analog (XlogP = -0.75) and an estimated ~1.5–2.0 log units higher than the N-butyl analog. This difference translates to a >1000-fold greater preference for the organic phase over water, directly enabling its application as a lipophilic extractant or a membrane-permeable scaffold that its shorter-chain relatives cannot fulfill.

Lipophilicity (XlogP)
Class-level
XlogP 2.4 (vs −0.75 methyl)
+3.15 log units
Reported >1000× organic-phase preference
Computed; no experimental logP identified
Lipophilicity Partition Coefficient Drug-likeness QSAR

Optimal Hydrophobic Volume for Metal Extraction

In systematic studies of long-chain isonicotinamides for Fe(III), Am(III), and Eu(III) extraction from nitric acid, symmetrical N,N'-dioctylisonicotinamide (DOINA) was selected over mixed-chain analogs for detailed distribution ratio measurements [1]. While the mono-octyl derivative is an unsymmetrical isonicotinamide, the C8 chain length is corroborated in the class literature as providing the requisite hydrophobic volume for reverse-micelle-like aggregate formation in the organic phase, a feature not achievable with chains shorter than C6 [2]. The target compound, possessing a single C8 chain, offers a simplified stereoelectronic profile for mechanistic studies compared to dialkyl variants.

Extraction chain threshold
Class-level
C8 chain selected over shorter chains for Fe(III)/Am(III)/Eu(III) extraction
Supports measurable phase-transfer activity
Class-level; extraction from HNO3 media
Solvent Extraction Metal Separation Isonicotinamide Nanostructure

Interfacial Activity: Monomeric Amide vs. Surfactant

Hydrophobic pyridinecarboxamides exhibit pronounced interfacial activity at toluene/water interfaces, which is strongly modulated by alkyl chain length [1]. N-Dodecylpyridine-2-carboxamide demonstrated very high interfacial activity, but such long-chain compounds can form micelles that complicate extraction stoichiometry. Thermodynamic data for N-octylnicotinamide chloride micellization show that C8 chains approach the micellization threshold but remain predominantly monomeric below ~0.8 m [2]. The target compound, also bearing a C8 tail, is therefore predicted to operate near the optimal monomer-aggregate boundary, providing interfacial pressure effects without entering the micellar regime that plagues C12 and longer analogs. Shorter-chain compounds (C1-C4) show negligible interfacial activity.

Interfacial regime
Cross-study
C8 near monomer-aggregate boundary; avoids micellar regime
Supports biphasic use without emulsion risk
vs. C12 micellar; C1–C4 negligible activity
Interfacial Tension Surfactant Monomer Critical Micelle Concentration Pyridinecarboxamide

Chain-Length-Dependent Micelle Partitioning

NMR paramagnetic relaxation studies on N-alkyl nicotinamides (C1 to C12) demonstrated that the micelle-to-water distribution coefficient (1-p) and the corresponding free energy of transfer increase systematically with alkyl chain length [1]. While the 4-carboxamide regioisomer (target compound) was not measured in that study, the established linear free-energy relationship for nicotinamides provides a strong inferential basis that the C8 chain of N-octylpyridine-4-carboxamide will exhibit a distribution coefficient intermediate between C6 and C10 analogs, enabling predictable loading in micellar drug-delivery or micellar catalysis applications.

Micelle partitioning trend
Cross-study
Inferred intermediate Kx for C8 based on LFER
Predictable hydrophobicity probe in SAR
C8 value not measured; inferred from series
Micelle Partition NMR Relaxation Distribution Coefficient Free Energy of Transfer

Molecular Descriptors: Rotatable Bonds and PSA

The target compound possesses 8 rotatable bonds and a topological polar surface area (tPSA) of approximately 42 Ų [1]. Compared to the N-methyl analog (1 rotatable bond, tPSA ~42 Ų) and the N-dodecyl analog (12 rotatable bonds, tPSA similarly ~42 Ų), the octyl derivative offers a unique combination of conformational flexibility without excessive entropic penalty. This positions it favorably as a flexible ligand scaffold in medicinal chemistry , where the octyl tail provides sufficient hydrophobic contact for target binding while maintaining a molecular weight (234.34 g/mol) well within Lipinski's rule-of-five space [2].

Molecular descriptors
Head-to-head
8 rot. bonds, MW 234.34, tPSA 42 Ų
Distinct flexibility-lipophilicity space
vs. methyl (1 bond), dodecyl (12)
Molecular Descriptor Drug-likeness TPSA Rotatable Bonds

N-Octylpyridine-4-carboxamide Application Scenarios


Monomeric Amide Extractant for Metal Recovery

The computed XlogP of 2.4 and the class-validated extraction performance of C8 isonicotinamides support this compound's use as a monomeric extractant for Fe(III), Am(III), or Eu(III) from nitric acid media [1]. Its single octyl chain avoids the steric bulk and potential aggregation of dialkyl analogs, simplifying stoichiometric analysis of the extracted metal-ligand complex. This is crucial for developing precise separation flowsheets for nuclear fuel reprocessing or electronic waste recycling.

Interfacial Tension Modifier for Biphasic Synthesis

Because the C8 chain positions this compound near the monomer-aggregate threshold without crossing into the micellar regime [2], it can function as a mild interfacial tension modifier for biphasic catalytic reactions (e.g., phase-transfer catalysis). Procurement of the octyl derivative over the dodecyl analog avoids persistent emulsion formation, a well-documented problem with longer-chain pyridinecarboxamide surfactants that hinders product separation.

Hydrophobic Anchor for Supramolecular Assemblies

With 8 rotatable bonds and a terminal amide moiety, the compound provides a flexible C8 hydrophobic tail for anchoring pyridine-4-carboxamide metal-binding motifs into micellar or membrane-like environments [3]. This is unattainable with N-methyl or N-butyl analogs, which lack sufficient hydrophobic volume to stably integrate into organized assemblies. The octyl chain length mirrors that of natural fatty acid derivatives, facilitating biomimetic coordination chemistry.

QSPR Probe for Property Libraries

The systematic variation of computed descriptors—XlogP of 2.4, rotatable bond count of 8, MW of 234.34, and tPSA of 42 Ų—distinguishes this compound from its C1, C4, C10, and C12 congeners [1]. It is ideally suited as a library member in QSPR studies correlating alkyl chain length with chromatographic retention, micelle partition, or membrane permeability, where its intermediate properties fill a critical data gap.

Application
Selection Property
Validation Focus
Metal ion extraction research
Monomeric C8 amide with balanced partition
Distribution ratios in acidic media
Biphasic catalysis / interfacial studies
Near-monomeric interface activity; avoids micellar regime
Emulsion stability and interfacial tension
Supramolecular / membrane anchoring
Flexible C8 hydrophobic tail
Integration into organized assemblies
QSPR / QSAR library probe
Intermediate descriptors (XlogP, rot. bonds, MW, tPSA)
Correlation with chromatographic or partition data
Quote Request

Request a Quote for N-octylpyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.